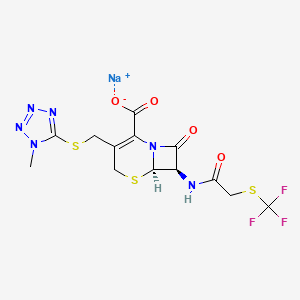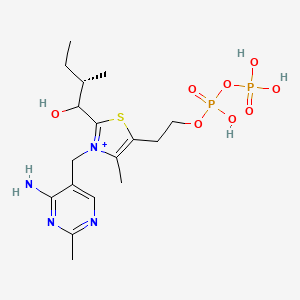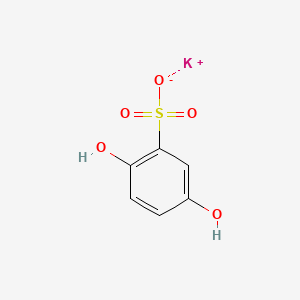
Kalium-2,5-Dihydroxybenzolsulfonat
Übersicht
Beschreibung
Potassium 2,5-dihydroxybenzenesulfonate, also known as Potassium 2,5-dihydroxybenzenesulfonate, is a useful research compound. Its molecular formula is C6H6KO5S and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium 2,5-dihydroxybenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium 2,5-dihydroxybenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2,5-dihydroxybenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemisches Reagenz
Kalium-2,5-Dihydroxybenzolsulfonat wird als biochemisches Reagenz verwendet . Biochemische Reagenzien sind Substanzen, die in der biochemischen Forschung und Analyse eingesetzt werden. Sie spielen eine entscheidende Rolle in biologischen Experimenten und bei der Entwicklung neuer Medikamente und Therapien.
Synthese von sulfonierten Polyarylenether-Nitril-Copolymeren
Diese Verbindung wird bei der Synthese und den Eigenschaften von sulfonierten Polyarylenether-Nitril-Copolymeren eingesetzt . Diese Copolymere sind für ihre hohe thermische Stabilität bekannt, wodurch sie für verschiedene industrielle Anwendungen geeignet sind.
Protonenaustauschmembranen (PEMs)
Die sulfonierten Polyarylenether-Nitril-Copolymere, die mit this compound synthetisiert werden, können in Protonenaustauschmembranen (PEMs) verwendet werden . PEMs werden häufig in Brennstoffzellen und anderen elektrochemischen Geräten eingesetzt.
Hochleistungs-Flüssigchromatographie (HPLC)
This compound kann in der Hochleistungs-Flüssigchromatographie (HPLC) verwendet werden . HPLC ist eine Technik in der analytischen Chemie, die zur Trennung, Identifizierung und Quantifizierung jeder Komponente in einer Mischung verwendet wird.
Organische Verbindung für die Forschung in den Biowissenschaften
Diese Verbindung kann als organische Verbindung für die Forschung in den Biowissenschaften verwendet werden . Organische Verbindungen werden in der Forschung in den Biowissenschaften für verschiedene Zwecke eingesetzt, darunter die Untersuchung biologischer Prozesse und die Entwicklung neuer therapeutischer Strategien.
Industrielle Fertigung
Aufgrund seiner Eigenschaften kann this compound in verschiedenen industriellen Fertigungsprozessen verwendet werden . Seine spezifischen Anwendungen in diesem Bereich hängen von den Anforderungen des jeweiligen Prozesses ab.
Safety and Hazards
Potassium 2,5-dihydroxybenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 2,5-dihydroxybenzenesulfonate involves the reaction between 2,5-dihydroxybenzenesulfonic acid and potassium hydroxide.", "Starting Materials": ["2,5-dihydroxybenzenesulfonic acid", "potassium hydroxide"], "Reaction": [ "Step 1: Dissolve 2,5-dihydroxybenzenesulfonic acid in water", "Step 2: Add potassium hydroxide to the solution", "Step 3: Heat the mixture to 50-60°C and stir for 1 hour", "Step 4: Cool the mixture and filter the precipitate", "Step 5: Wash the precipitate with water and dry it to obtain Potassium 2,5-dihydroxybenzenesulfonate" ] } | |
CAS-Nummer |
21799-87-1 |
Molekularformel |
C6H6KO5S |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
potassium;2,5-dihydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |
InChI-Schlüssel |
WHUCYROEYGJKNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] |
Kanonische SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)O)O.[K] |
| 21799-87-1 | |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
20123-80-2 (Parent) |
Synonyme |
potassium dobesilate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


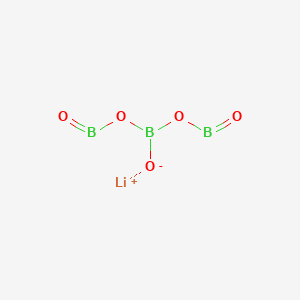
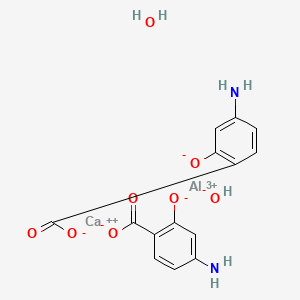

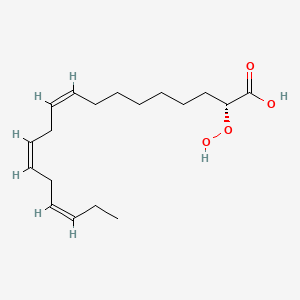

![(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)

![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)
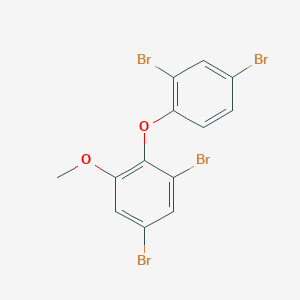
![Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-](/img/structure/B1260276.png)
